rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate
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Overview
Description
rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a compound with a unique structure that includes a cyclopentene ring substituted with an amino group and a carboxylate ester
Preparation Methods
The synthesis of rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate typically involves the following steps:
Cyclopentene Ring Formation: The cyclopentene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopentene derivative.
Carboxylate Ester Formation: The carboxylate ester can be formed through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate include:
4-amino-cyclopent-2-ene-carboxylic acid: This compound has a similar cyclopentene ring structure but lacks the ester group.
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid: This compound has a similar structure but differs in stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R,4R)-4-aminocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6-/m0/s1 |
InChI Key |
ANVYHALMQXHQSG-WDSKDSINSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](C=C1)N |
Canonical SMILES |
COC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
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